

Application Note: Characterization of Pigment Red 5 using Raman Spectroscopy

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Compound of Interest

Compound Name: Pigment red 5

Cat. No.: B1583872

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Abstract

This application note provides a comprehensive overview and a detailed protocol for the characterization of **Pigment Red 5** (C.I. 12490) using Raman spectroscopy. **Pigment Red 5** is a monoazo β -naphthol pigment widely used in various industrial applications, including cosmetics, inks, and plastics. Raman spectroscopy offers a non-destructive and highly specific method for the identification and characterization of this pigment by providing a unique vibrational fingerprint. This document outlines the expected characteristic Raman bands for **Pigment Red 5** based on the analysis of structurally similar azo pigments, a detailed experimental protocol for sample analysis, and a workflow for data acquisition and interpretation. The information presented is intended for researchers, scientists, and quality control professionals in the fields of materials science, analytical chemistry, and drug development.

Introduction

Pigment Red 5 (CAS No. 6410-41-9) is a synthetic organic colorant belonging to the family of azo pigments.^[1] Its vibrant red hue and stability make it a popular choice for a variety of applications. The molecular structure of **Pigment Red 5**, which contains an azo group ($-N=N-$) coupled with a naphthol moiety, gives rise to a characteristic Raman spectrum that can be used for unambiguous identification.

Raman spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules.^[2] When a sample is illuminated with a monochromatic laser, a small fraction of the

scattered light is shifted in frequency due to the interaction with the molecule's vibrations. This frequency shift, known as the Raman shift, is specific to the chemical bonds and symmetry of the molecule, providing a unique spectral fingerprint. For organic pigments, Raman spectroscopy is particularly advantageous as it is non-destructive, requires minimal to no sample preparation, and offers high spatial resolution.

The analysis of azo pigments by Raman spectroscopy can sometimes be challenging due to fluorescence interference.^[3] However, the appropriate selection of the excitation laser wavelength can often mitigate this issue.^[4] The interpretation of the Raman spectrum of **Pigment Red 5** relies on the identification of key vibrational modes, including the characteristic stretching of the azo bond and various vibrations of the aromatic rings.^[5]

Data Presentation: Expected Raman Bands for Pigment Red 5

While a definitive, fully assigned experimental Raman spectrum for **Pigment Red 5** is not readily available in the published literature, the characteristic vibrational modes can be predicted based on the analysis of structurally related monoazo and β -naphthol pigments. The following table summarizes the expected key Raman bands and their tentative vibrational assignments.

Raman Shift (cm ⁻¹)	Tentative Vibrational Assignment	Comments
~1620	Aromatic C=C stretching	Strong intensity, characteristic of the phenyl and naphthyl rings.
~1590	Aromatic C=C stretching	Often observed as a sharp, intense peak.
~1550	Aromatic C=C stretching / N=N stretching	Contribution from both aromatic rings and the azo group.
~1480	Aromatic ring vibrations	In-plane ring deformation modes.
~1430	N=N stretching	A key indicator for azo pigments, though its intensity can vary. [5]
~1380	C-H bending / Aromatic ring vibrations	Vibrations associated with the naphthanilide structure.
~1320	C-N stretching / Amide III band	
~1240	C-O stretching / Aromatic ring vibrations	
~1180	C-H in-plane bending	
~1120	Aromatic ring breathing modes	
Lower Wavenumbers	Skeletal deformations, lattice modes	Complex region related to the overall molecular structure.

Note: The exact positions and relative intensities of the Raman peaks can be influenced by the crystalline form of the pigment and the experimental conditions used for analysis.

Experimental Protocol

This protocol provides a generalized procedure for the characterization of **Pigment Red 5** powder using a benchtop Raman spectrometer.

1. Instrumentation and Materials

- Raman Spectrometer: A confocal Raman microscope equipped with a CCD detector.
- Excitation Laser: A 785 nm near-infrared (NIR) laser is recommended to minimize fluorescence. A 532 nm laser can also be used, but may induce higher fluorescence.
- Objective: 50x or 20x long working distance objective.
- Sample: **Pigment Red 5** powder.
- Substrate: Microscope slide (glass or aluminum-coated for reduced background).
- Software: Instrument control and data analysis software.

2. Sample Preparation

- Place a small amount of **Pigment Red 5** powder onto a clean microscope slide.
- Gently press the powder with a clean spatula to create a relatively flat surface for analysis. No further sample preparation is required for solid powder analysis.

3. Data Acquisition

- Place the microscope slide with the sample on the spectrometer stage.
- Bring the pigment sample into focus under the microscope objective using white light illumination.
- Select the desired laser excitation wavelength (e.g., 785 nm).
- Set the laser power to a low level (e.g., 1-5 mW) to avoid sample degradation.
- Set the spectral range to cover the fingerprint region of organic molecules (typically 200 cm^{-1} to 1800 cm^{-1}).

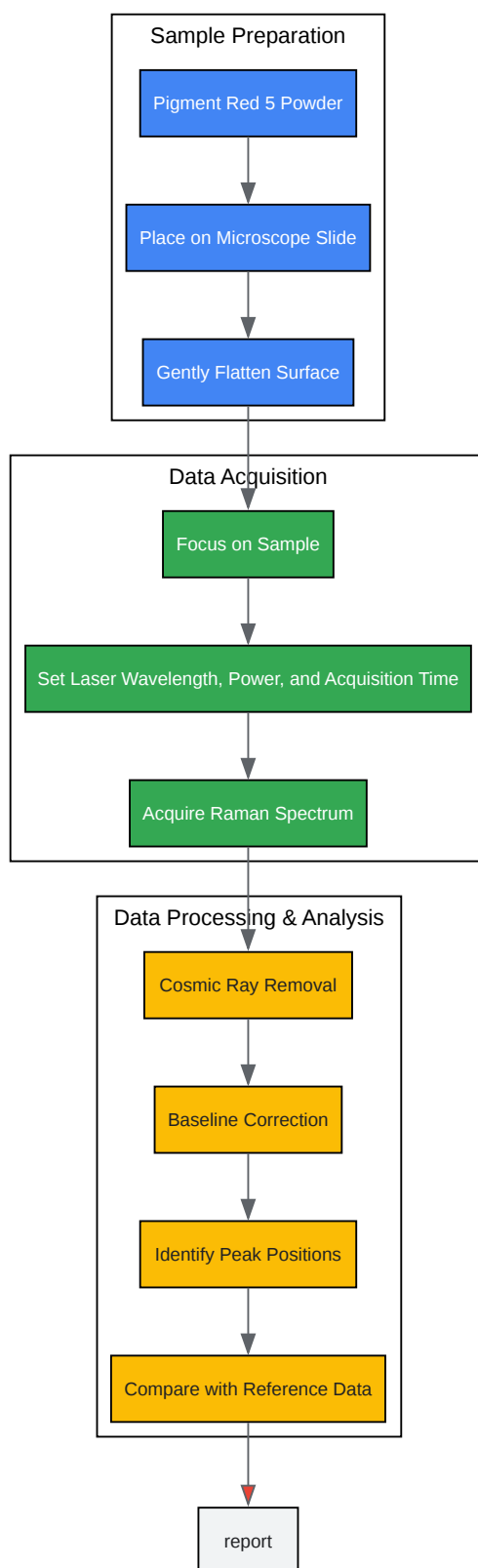
- Set the acquisition time and number of accumulations to achieve an adequate signal-to-noise ratio (e.g., 10 seconds acquisition time, 3 accumulations).
- Acquire the Raman spectrum from a representative area of the pigment.
- Collect spectra from multiple spots on the sample to ensure homogeneity.

4. Data Processing and Analysis

- If necessary, perform a cosmic ray removal step on the acquired spectra.
- Apply a baseline correction to remove any broad fluorescence background.
- Normalize the spectra if comparing relative peak intensities between different measurements.
- Identify the positions of the characteristic Raman peaks.
- Compare the obtained peak positions with the expected values for **Pigment Red 5** and reference spectra of related compounds for positive identification.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the characterization of **Pigment Red 5** using Raman spectroscopy.



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Caption: Experimental workflow for **Pigment Red 5** analysis.

Conclusion

Raman spectroscopy is a highly effective and reliable technique for the characterization of **Pigment Red 5**. By providing a distinct vibrational fingerprint, this method allows for rapid and non-destructive identification of the pigment. The experimental protocol and expected spectral data presented in this application note serve as a valuable resource for researchers and professionals involved in the analysis of organic pigments. The successful application of this protocol will aid in quality control, counterfeit detection, and materials research involving **Pigment Red 5**.

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